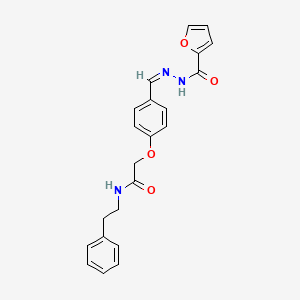
N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptor CB1. This compound was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system.
Mechanism of Action
CP 55,940 acts as a full agonist at CB1 receptors, binding to the receptor and activating downstream signaling pathways. This leads to a variety of effects on neuronal function, including the modulation of neurotransmitter release and the regulation of ion channels and other cellular processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of mood and anxiety. It has also been shown to have potential therapeutic applications in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CP 55,940 in scientific research is its potency and specificity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. However, its potency can also pose challenges in terms of dosing and experimental design, and its effects can be difficult to interpret in the context of complex physiological systems.
Future Directions
There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could have therapeutic applications in a wide range of conditions. Other areas of interest include the study of the endocannabinoid system in the context of aging, neurodegenerative diseases, and other conditions, as well as the development of new tools for studying the complex interactions between cannabinoids and other signaling pathways in the body.
In conclusion, CP 55,940 is a potent synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system. Its potency and specificity for CB1 receptors make it a valuable tool for scientific research, but its effects can be difficult to interpret in the context of complex physiological systems. There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids, and continued study of these compounds is likely to yield valuable insights into the role of the endocannabinoid system in health and disease.
Synthesis Methods
CP 55,940 is synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with cyclopentylamine, followed by the addition of ethylenediamine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
CP 55,940 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist at CB1 receptors, which are widely distributed throughout the central nervous system and are involved in the regulation of pain, mood, appetite, and other functions.
properties
IUPAC Name |
N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(23-13-12-17-5-2-1-3-6-17)16-29-19-10-8-18(9-11-19)15-24-25-22(27)20-7-4-14-28-20/h1-11,14-15H,12-13,16H2,(H,23,26)(H,25,27)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQLBFPKNDHKTO-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

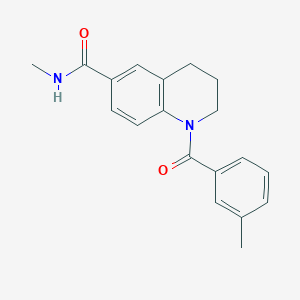
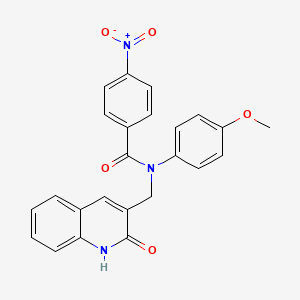

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
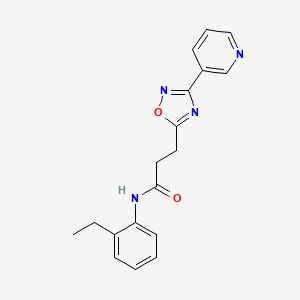
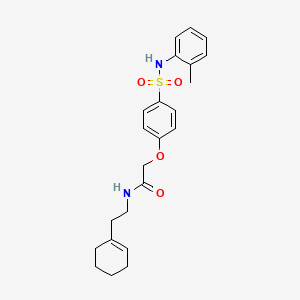
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)


